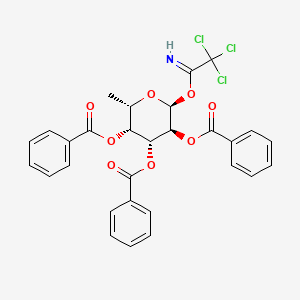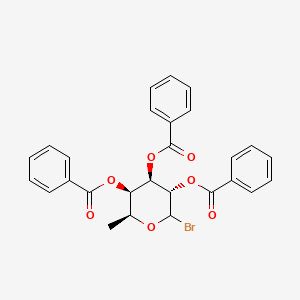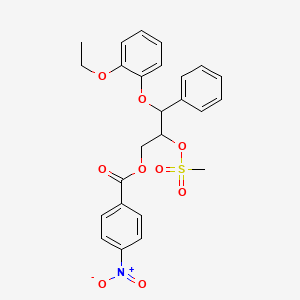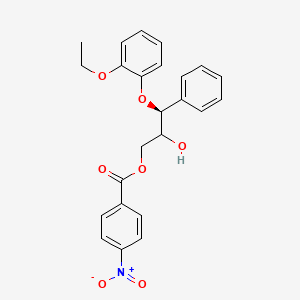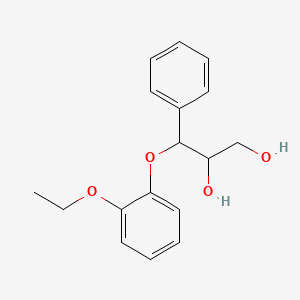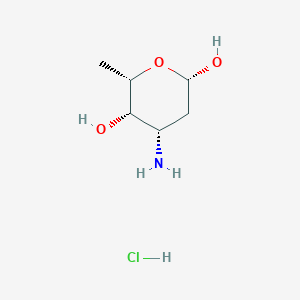
L-Daunosamine, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Daunosamine hydrochloride is an important compound in the field of synthetic organic chemistry. It is an amino sugar, derived from a naturally occurring sugar, daunosamine, and is used in a variety of laboratory experiments. It is a white crystalline solid with a melting point of 227-231°C and a molecular weight of 300.80. L-Daunosamine hydrochloride is a versatile building block for the synthesis of many compounds, including peptides, nucleotides, and polysaccharides.
Scientific Research Applications
Medicinal Chemistry Research
L-Daunosamine, Hydrochloride is a key component in the modification of daunorubicin, a well-established synthetic approach to obtain novel derivatives of this compound . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations . This modification process has been used to create a series of daunorubicin derivatives that retain the amine functionality . These derivatives could also be used as potential precursors for further transformations .
Oncology
Daunorubicin, which contains L-Daunosamine, Hydrochloride, is a first-line drug in the therapy of oncological diseases, particularly leukemias and solid tumors . However, it exhibits very high antimitotic activity which is unfortunately accompanied by a low selectivity, high cardiotoxicity as well as immunosuppressive, embryotoxic, mutagenic, and teratogenic effects . Therefore, studies on synthetic modification of these compounds began as soon as they were developed in the 1960s .
Synthetic Chemistry
The highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E, E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts, provides a concise route to methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride . This strategy is applicable to the synthesis of either enantiomer of these compounds .
Antibiotics
Daunorubicin, which contains L-Daunosamine, Hydrochloride, is an anthracycline antibiotic . It is presently the first-line drug in the therapy of oncological diseases . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .
Bioactive Molecules
L-Daunosamine, Hydrochloride is a key component in the synthesis of bioactive molecules . The highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E, E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts, provides a concise route to methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride . This strategy is applicable to the synthesis of either enantiomer of these compounds .
Mechanism of Action
Target of Action
L-Daunosamine, Hydrochloride is a component of the anthracycline class of antineoplastics, which are potent chemotherapeutic agents . The primary targets of L-Daunosamine, Hydrochloride are DNA-associated enzymes and DNA base pairs . It binds to these targets, causing a range of cytotoxic effects .
Mode of Action
L-Daunosamine, Hydrochloride intercalates with DNA base pairs and binds to DNA-associated enzymes . This interaction results in the activation of various molecular signals, such as AMPK (AMP-activated protein kinase inducing apoptosis), which influences the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .
Biochemical Pathways
The biosynthesis of L-Daunosamine, Hydrochloride involves the daunorubicin/doxorubicin pathway . In this pathway, the enzymes involved in the biosynthesis of dTDP-L-daunosamine are reconstituted . This process provides insights into the assembly of this precursor, including the identification of a major bottleneck and competing reactions .
Pharmacokinetics
Pharmacokinetic studies have shown that doxorubicin, a drug that contains L-Daunosamine, follows multiphasic disposition after intravenous injection . The distribution half-life is approximately 5 minutes, and the steady-state distribution volume ranges from 809 L/m^2 to 1214 L/m^2 . Plasma clearance ranges from 324 mL/min/m^2 to 809 mL/min/m^2, and the terminal half-life is 20 hours to 48 hours .
Result of Action
The interaction of L-Daunosamine, Hydrochloride with its targets results in DNA damage . This damage leads to the activation of various molecular signals, ultimately resulting in apoptosis . It also induces apoptosis and necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .
Action Environment
The action, efficacy, and stability of L-Daunosamine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be modified through synthetic transformations, which can be challenging and require the hydrolysis of the parent molecule to give aglycon and daunosamine . These transformations can affect the yields of the desired compounds and the ability to produce large libraries of derivatives for primary screening .
properties
IUPAC Name |
(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNTUORJIVKDRG-VKYWDCQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Daunosamine, Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


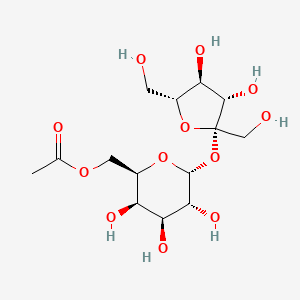
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)


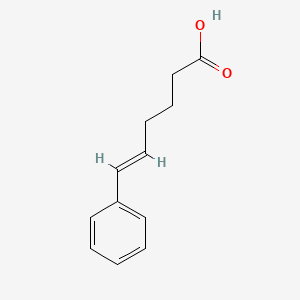
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
